

Structural Validation and Spectroscopic Profiling of Cyclopentylamine Derivatives

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Compound of Interest

	1-
Compound Name:	[(diethylamino)methyl]cyclopentan-1-amine
CAS No.:	1082563-25-4
Cat. No.:	B6272636

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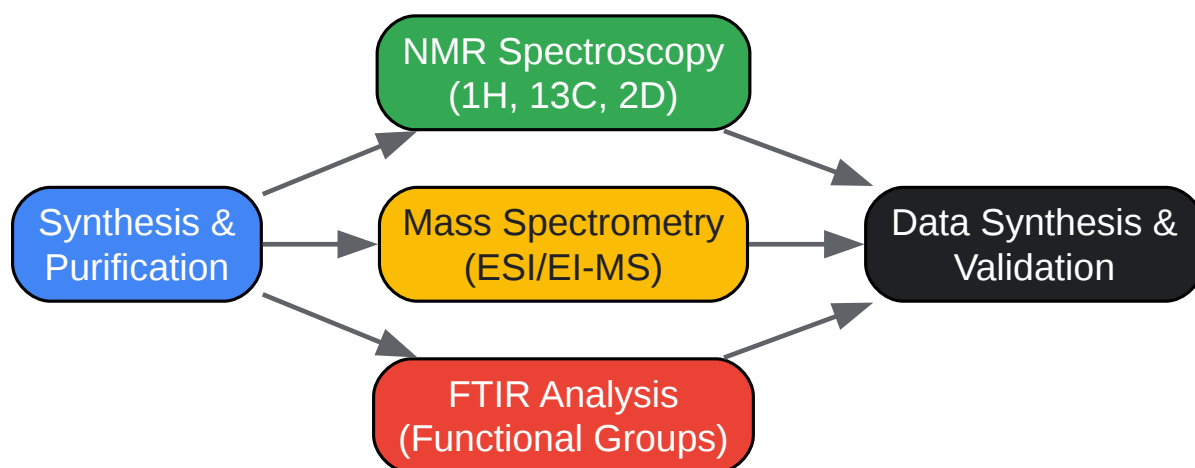
The Pharmacological Significance of the Cyclopentylamine Scaffold

In modern medicinal chemistry, the cyclopentyl ring is a highly valued pharmacophore. Cyclopentylamine derivatives offer a unique balance of conformational rigidity and lipophilicity, making them ideal structural motifs for optimizing drug-target interactions[1]. When incorporated into small-molecule therapeutics—such as receptor tyrosine kinase (RTK) inhibitors or G-protein coupled receptor (GPCR) modulators—the cyclopentylamine moiety frequently occupies hydrophobic binding pockets, while the amine nitrogen serves as a critical hydrogen bond donor or acceptor[1].

To ensure the integrity of structure-activity relationship (SAR) studies, researchers must rigorously validate the chemical structure of synthesized cyclopentylamine derivatives. Misidentification of regioisomers or incomplete characterization of the amine substitution state can lead to catastrophic failures in downstream biological assays[2].

Analytical Workflow for Unambiguous Characterization

A robust structural elucidation strategy cannot rely on a single analytical technique. Isobaric impurities or subtle conformational changes require an orthogonal, multi-technique approach to ensure absolute confidence in the molecular architecture[2].



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Caption: Orthogonal structural validation workflow for cyclopentylamine derivatives.

Comparative Spectroscopic Data Analysis

To illustrate the spectroscopic shifts associated with different substitution patterns, we compare three representative classes: an unsubstituted primary amine (Cyclopentylamine), a secondary alkyl amine (N-Methylcyclopentylamine), and a secondary heteroaryl amine ((4-Bromopyrimidin-2-yl)cyclopentylamine).

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)

Causality Insight: The α -proton (C1-H) on the cyclopentyl ring is highly sensitive to the electronic nature of the nitrogen substituent. Notice the dramatic deshielding effect (shifting from 3.31 ppm to ~4.30 ppm) when the electron-withdrawing pyrimidine ring is attached, due to strong resonance and inductive effects[2],[3].

Compound	α -CH (Multiplet)	N-R Substituent	Cyclopentyl CH ₂	Amine N-H
Cyclopentylamine[3]	~3.31 ppm	N/A	1.86 - 1.27 ppm	~1.20 ppm (br s, 2H)
N-Methylcyclopentylamine[4]	~3.05 ppm	~2.40 ppm (s, 3H)	1.85 - 1.30 ppm	~1.15 ppm (br s, 1H)
(4-Bromopyrimidin-2-yl)cyclopentylamine[2]	~4.30 ppm	~8.2 ppm (d), ~6.7 ppm (d)	2.10 - 1.50 ppm	~5.20 ppm (br d, 1H)

Table 2: ¹³C NMR & Mass Spectrometry Data

Causality Insight: In mass spectrometry, the presence of the bromine atom in the heteroaryl derivative produces a classic 1:1 isotopic doublet at m/z 241 and 243 (due to ⁷⁹Br and ⁸¹Br), serving as a definitive diagnostic marker for successful coupling[2].

Compound	α -Carbon (C1)	Other Key Carbons	MS Base Peak / Molecular Ion
Cyclopentylamine[5]	~54.0 ppm	35.2 ppm, 24.1 ppm	m/z 85 [M] ⁺ , m/z 56 (Base)[3]
N-Methylcyclopentylamine[4]	~63.5 ppm	34.5 ppm (N-CH ₃)	m/z 99 [M] ⁺
(4-Bromopyrimidin-2-yl)cyclopentylamine[2]	~53.0 ppm	161.0, 158.0, 110.0 ppm	m/z 241/243 [M] ⁺ (Isotope)

Table 3: Key FTIR Absorptions (ATR)

Causality Insight: Primary amines exhibit a distinct doublet in the N-H stretching region (symmetric and asymmetric stretching), whereas secondary amines exhibit only a single weak

absorption band. This is the most rapid diagnostic tool to confirm the conversion of a primary cyclopentylamine to a secondary derivative[6].

Compound	N-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	Other Distinctive Bands
Cyclopentylamine[3]	~3380, 3290 (Doublet)	~2950, 2860	~1610 (N-H bend)
N-Methylcyclopentylamine[4]	~3300 (Singlet)	~2950, 2860	~1450 (C-H bend)
(4-Bromopyrimidin-2-yl)cyclopentylamine[2]	~3250 (Singlet, H-bonded)	~2950, 2860	~1580 (C=N aromatic)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Purpose: To prevent proton exchange and signal broadening of the amine N-H, which can obscure integration and multiplicity.

- Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: Commercial CDCl₃ degrades over time to produce trace DCl. Acidic environments catalyze rapid proton-deuterium exchange at the amine nitrogen, causing the N-H signal to disappear.
- Sample Preparation: Dissolve 15 mg of the cyclopentylamine derivative in 0.6 mL of the purified CDCl₃.
- Self-Validation Step: Add 0.01% Tetramethylsilane (TMS) as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the magnetic field lock is unstable, and the spectrum must be recalibrated and re-acquired.

- Acquisition: Run a standard 1D ^1H sequence with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the rigid cyclopentyl protons, allowing for precise integration.

Protocol B: LC-MS (ESI+) Analysis

Purpose: To determine the exact mass and isotopic distribution of the synthesized derivative.

- Mobile Phase Selection: Utilize a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The basic amine nitrogen requires an acidic modifier to ensure complete protonation to the $[\text{M}+\text{H}]^+$ species, drastically maximizing detector sensitivity during Electrospray Ionization (ESI)[2].
- Self-Validation Step: Prior to sample injection, inject a known standard (e.g., Reserpine, m/z 609.28) to verify mass accuracy (< 5 ppm error) and detector sensitivity.
- Acquisition: Inject 1 μL of a 10 $\mu\text{g}/\text{mL}$ sample solution. Monitor the total ion chromatogram (TIC) and extract the specific m/z range (e.g., 240-245 for the bromopyrimidine derivative) to confirm the isotopic doublet[2].

Protocol C: ATR-FTIR Spectroscopy

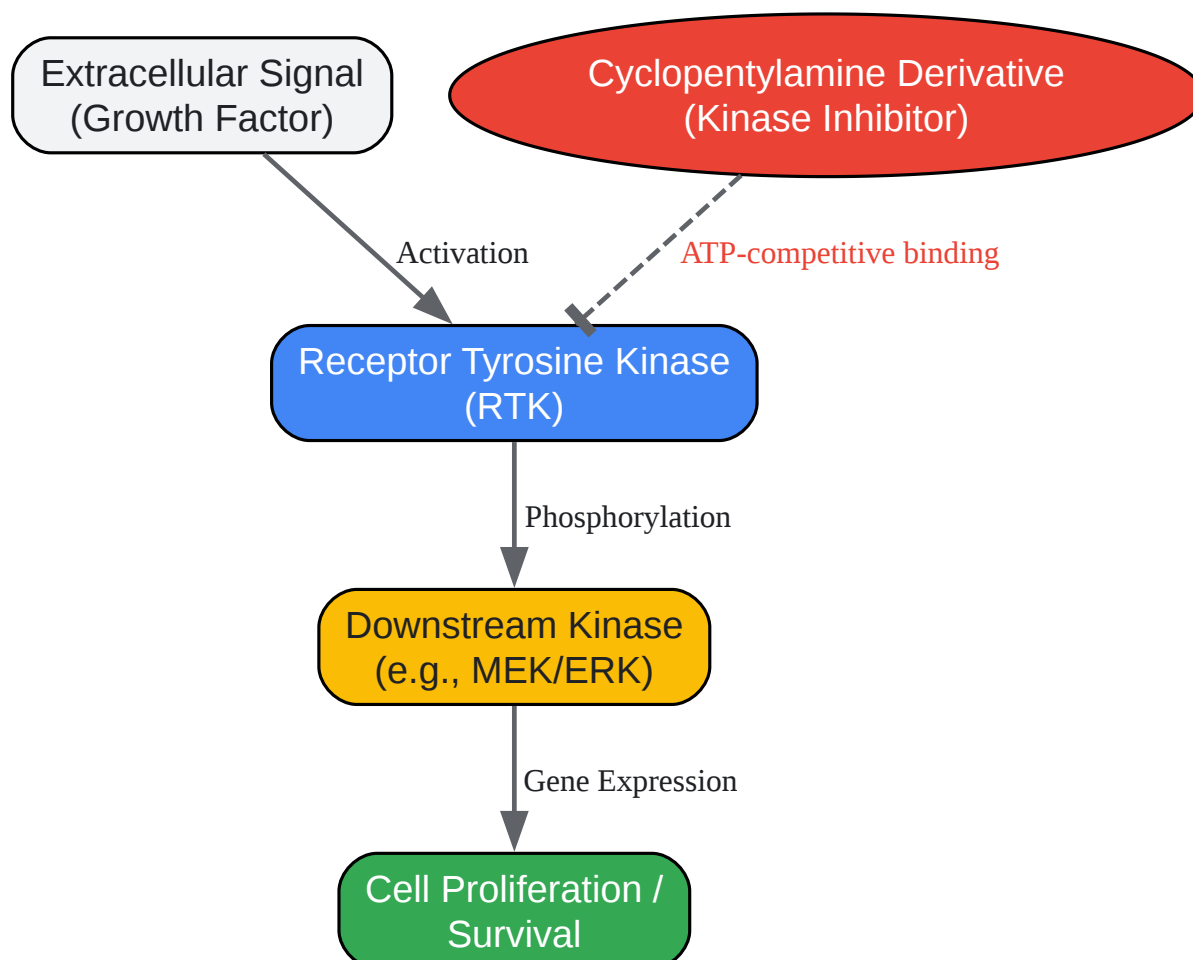
Purpose: To confirm the primary vs. secondary nature of the amine without the interference of moisture.

- Method Selection: Utilize Attenuated Total Reflection (ATR) rather than traditional KBr pelleting. Causality: Amines are highly hygroscopic. The KBr pressing process frequently introduces atmospheric water, yielding a massive, broad O-H stretch at 3400 cm^{-1} that completely masks the critical N-H stretching bands[6].
- Self-Validation Step: Run a background scan of the empty diamond ATR crystal. If the background shows any residual organic peaks (e.g., C-H stretches at 2900 cm^{-1}), the crystal is contaminated and must be recleaned with isopropanol until a flat baseline is achieved.
- Acquisition: Apply 2 μL of the neat liquid (or 2 mg of solid) directly onto the crystal. Apply uniform pressure and acquire 32 scans at a resolution of 4 cm^{-1} .

Mechanistic Implications in Drug Design

Understanding the spectroscopic properties of these derivatives directly informs their pharmacological application. In the context of kinase inhibition, the exocyclic secondary amine (indicated by the single N-H stretch in IR and the ~5.20 ppm shift in ^1H NMR) acts as a critical hydrogen bond donor[1].

When a molecule like (4-Bromopyrimidin-2-yl)cyclopentylamine binds to the ATP-binding pocket of a kinase, the pyrimidine nitrogen acts as a hydrogen bond acceptor, while the amine N-H acts as a donor, forming a bidentate interaction with the kinase "hinge" region[1]. The cyclopentyl ring, confirmed by its distinct aliphatic multiplet signature in NMR, projects into the hydrophobic pocket, providing vital entropic binding energy.



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Caption: Inhibition of RTK signaling pathways by cyclopentylamine-based kinase inhibitors.

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